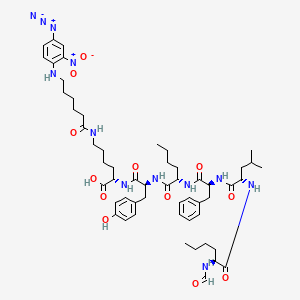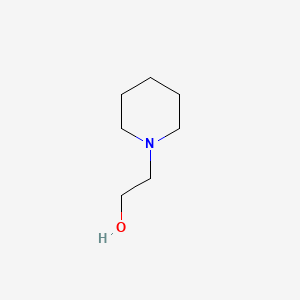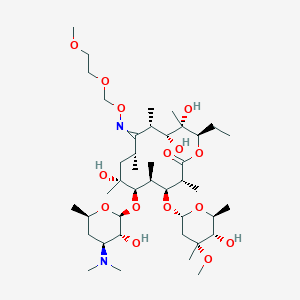
2-(4-Acetylanilino)-3-chloronaphthalene-1,4-dione
Descripción general
Descripción
2-(4-Acetylanilino)-3-chloronaphthalene-1,4-dione (ACN-CND) is a novel small molecule that has been extensively studied for its potential therapeutic applications. ACN-CND is a heterocyclic compound containing an aromatic four-ring system and a chlorinated naphthalene. This compound has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent. ACN-CND has also been studied for its potential to act as a modulator of the immune system and to act as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
Anticancer Research
This compound has been investigated for its potential as an anticancer agent. Derivatives of 2-(4-Acetylanilino)quinolines, which are structurally related to your compound of interest, have shown significant activity against cancer cell lines . The ability to inhibit cell proliferation and induce apoptosis makes this compound a candidate for further studies in cancer therapeutics.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibitors are sought after for cosmetic and medical applications. The compound has been studied for its potential role as a tyrosinase inhibitor, which could lead to applications in treating hyperpigmentation disorders .
Material Science
In material science, the compound’s derivatives could be used as intermediates in the synthesis of organic materials with specific electronic or photonic properties. These materials could be applicable in creating new types of sensors or semiconductors .
Biological Research
The compound’s role in biological research includes its use as a scaffold for synthesizing various bioactive molecules. These molecules can be used to study biological pathways or as tools in drug discovery processes .
Analytical Chemistry
In analytical chemistry, the compound could be used to develop new analytical reagents or as a standard for calibrating instruments. Its unique structure allows for the development of specific assays and tests .
Environmental Science
The compound’s derivatives may be used in environmental science to study degradation processes or as a model compound for understanding the environmental fate of similar organic molecules .
Propiedades
IUPAC Name |
2-(4-acetylanilino)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-10(21)11-6-8-12(9-7-11)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZKIQSQHZVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylanilino)-3-chloronaphthalene-1,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



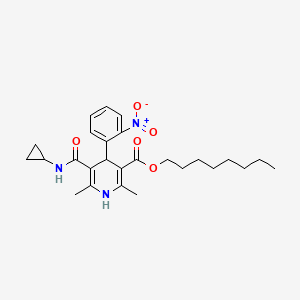

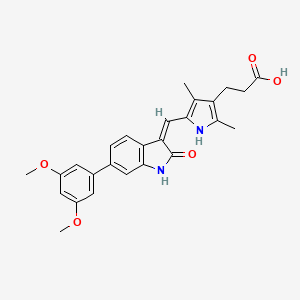

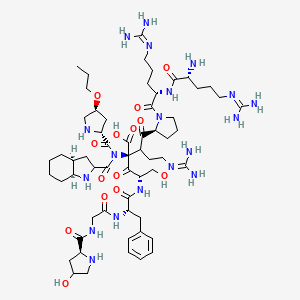
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)
![6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine](/img/structure/B1680001.png)
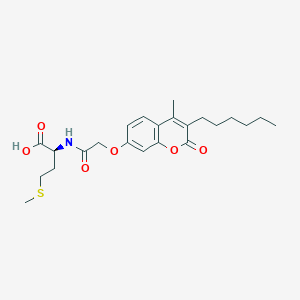
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B1680003.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}acetamide](/img/structure/B1680004.png)
